

Spectroscopic Analysis of Gaseous and Solvated Oxidanium: A Technical Guide

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Compound of Interest

Compound Name: oxidanium

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Introduction

Oxidanium, more commonly known as the hydronium ion (H_3O^+), is the simplest oxonium ion and a fundamental chemical species. It is formed by the protonation of a water molecule.[1] The concentration of hydronium ions determines the pH of aqueous solutions, making it a crucial factor in a vast array of chemical and biological processes.[1] In drug development, understanding the behavior of H_3O^+ is critical for predicting drug solubility, stability, and interactions with biological targets. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize gaseous and solvated **oxidanium**, with a focus on quantitative data and experimental methodologies.

Spectroscopic Properties of Gaseous Oxidanium

The study of gaseous ions presents unique challenges due to their low densities and high reactivity. However, techniques such as high-resolution infrared spectroscopy and mass spectrometry have provided invaluable insights into the intrinsic properties of the isolated hydronium ion.[2][3]

Quantitative Data for Gaseous **Oxidanium** (H_3O^+)

The following table summarizes key quantitative data for gaseous H_3O^+ obtained from spectroscopic studies.

Property	Value	Technique Used	Reference(s)
Vibrational Frequencies			
ν_1 (symmetric stretch)	3389.656(2) cm^{-1} (s-s subband)	Infrared Laser Spectroscopy	[3]
3491.170(2) cm^{-1} (a-a subband)	Infrared Laser Spectroscopy	[3]	
ν_2 (symmetric bend)	$\sim 1100\text{-}1200 \text{ cm}^{-1}$	Raman Spectroscopy (in concentrated acid)	[4]
ν_3 (asymmetric stretch)	3530.165(55) cm^{-1} (symmetric state)	High-Resolution Infrared Spectroscopy	[2]
3513.840(47) cm^{-1} (antisymmetric state)	High-Resolution Infrared Spectroscopy	[2]	
$2\nu_3^{2+}$ (overtone)	6845.610(14) cm^{-1}	Near-Infrared High-Resolution Spectroscopy	[5]
$2\nu_3^{2-}$ (overtone)	6878.393(13) cm^{-1}	Near-Infrared High-Resolution Spectroscopy	[5]
Structural Parameters			
O-H Bond Length (r_e)	0.974(1) Å	Infrared Laser Spectroscopy	[3]
H-O-H Bond Angle (α_e)	113.6(1)°	Infrared Laser Spectroscopy	[3]
Inter-hydrogen distance	1.72±0.02 Å	Magnetic Resonance (in $\text{H}_3\text{O}^+\text{ClO}_4^-$ crystal)	[6]

Experimental Protocol: Gas-Phase Infrared Spectroscopy of H_3O^+

A common method for obtaining high-resolution infrared spectra of gaseous ions is through action spectroscopy in an ion trap.[7][8][9]

- **Ion Generation:** H_3O^+ ions are typically generated in a positive column discharge of a gas mixture, such as H_2/O_2 . [3] Alternatively, electrospray ionization (ESI) can be used to produce ions from a solution. [10]
- **Mass Selection:** The generated ions are guided into a mass spectrometer, where H_3O^+ is mass-selected from other ionic species.
- **Ion Trapping and Cooling:** The selected H_3O^+ ions are confined in a cryogenic radiofrequency ion trap. [9][11] Collisions with a buffer gas (e.g., He) cool the ions to low rotational and vibrational temperatures.
- **Spectroscopic Interrogation:** A tunable infrared laser is directed into the ion trap. When the laser frequency matches a vibrational transition of the H_3O^+ ions, they absorb photons and become vibrationally excited.
- **Detection:** The absorption of photons is detected indirectly. One common method is vibrational predissociation spectroscopy. [12] A weakly bound "messenger" atom or molecule (e.g., H_2 , Ne, Ar) is attached to the H_3O^+ ion. [11][13][14] Upon vibrational excitation, the excess energy is transferred to the weak bond, causing it to break. The resulting fragment ion is then detected. By monitoring the fragment ion signal as a function of the laser frequency, an infrared spectrum is obtained. [11]

Experimental Workflow: Gas-Phase Ion Spectroscopy

Caption: Workflow for gas-phase infrared action spectroscopy of ions.

Spectroscopic Properties of Solvated Oxidanium

In solution, the properties of H_3O^+ are significantly influenced by its interactions with surrounding solvent molecules. Spectroscopy of solvated H_3O^+ provides information about the structure of its solvation shells and the dynamics of proton transfer.

Quantitative Data for Solvated **Oxidanium** (H_3O^+)

The following table summarizes key quantitative data for solvated H_3O^+ .

Property	Value	System	Technique Used	Reference(s)
Vibrational Frequencies (Aqueous)				
ν_2 (symmetric bend)	1205 cm^{-1}	Aqueous HCl	Infrared Spectroscopy	[6]
ν_4 (asymmetric bend)	1750 \pm 15 cm^{-1}	Aqueous HCl	Infrared Spectroscopy	[6]
O-H Stretch	2900 cm^{-1}	Aqueous HCl	Infrared Spectroscopy	[6]
Proton Continuum	< 3000 cm^{-1}	Air-aqueous acid interface	Sum Frequency Generation Spectroscopy	[15]
Vibrational Frequencies (Clustered)				
H_3O^+ part of H_9O_4^+ (symmetric stretch)	3000 cm^{-1}	Gas-phase cluster	Infrared Spectroscopy	[2]
H_3O^+ part of H_9O_4^+ (asymmetric stretch)	2660 cm^{-1}	Gas-phase cluster	Infrared Spectroscopy	[2]
$\text{H}_3\text{O}^+\cdots\text{Ar}_3$ (O-H stretch)	\sim 3300 cm^{-1}	Gas-phase cluster	Anharmonic Vibrational Calculations	[16]
Thermodynamic Data				

Free Energy of Solvation (ΔG_s)	-103.4 ± 0.5 kcal/mol	Aqueous	Thermochemical Cycle	[17][18][19]
-465.1 kJ/mol (-111.1 kcal/mol)	Aqueous (calculated)	Molecular Dynamics Simulations	[20]	
Structural Parameters				
H-bond length ($\text{H}_3\text{O}^+ \cdots \text{H}_2\text{O}$)	2.5 Å	Aqueous	Theoretical	[21]

Experimental Protocol: Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)

PTR-MS is a chemical ionization technique widely used for real-time monitoring of volatile organic compounds (VOCs) by reacting them with H_3O^+ ions.[22][23]

- **H_3O^+ Generation:** H_3O^+ reagent ions are produced in a hollow cathode discharge ion source from water vapor.
- **Drift Tube Reactor:** The reagent ions are injected into a drift tube reactor along with the sample gas. The drift tube is maintained at a specific pressure and electric field strength (E/N ratio).
- **Proton Transfer Reaction:** Inside the drift tube, VOCs with a proton affinity higher than that of water (691 kJ/mol) undergo a proton transfer reaction with H_3O^+ : $\text{H}_3\text{O}^+ + \text{VOC} \rightarrow \text{VOC} \cdot \text{H}^+ + \text{H}_2\text{O}$
- **Mass Analysis:** The product ions ($\text{VOC} \cdot \text{H}^+$) and remaining reagent ions are detected by a mass spectrometer, often a time-of-flight (ToF) analyzer for high mass resolution.[24][25]
- **Quantification:** The concentration of the VOC is determined from the measured ion signals, the reaction rate constant, and the reaction time.

Solvation Structure of **Oxidanium**

The hydronium ion in aqueous solution is strongly solvated, forming distinct hydration shells. The primary structure is often considered the "Eigen" cation, H_9O_4^+ , where the H_3O^+ core donates three strong hydrogen bonds to three water molecules.[26]

Caption: The Eigen cation (H_9O_4^+) solvation structure of **oxidanium**.

Proton Transport: The Grotthuss Mechanism

The high mobility of protons in water is explained by the Grotthuss mechanism, a process of "structural diffusion" where a proton is passed along a chain of hydrogen-bonded water molecules. This is not the movement of a single H_3O^+ ion, but rather the rearrangement of covalent and hydrogen bonds.

Caption: Simplified representation of the Grotthuss proton transport mechanism.

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